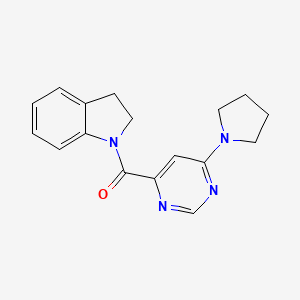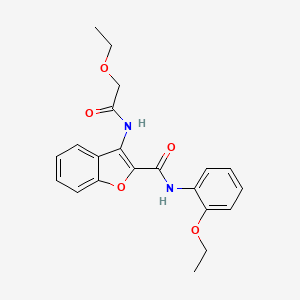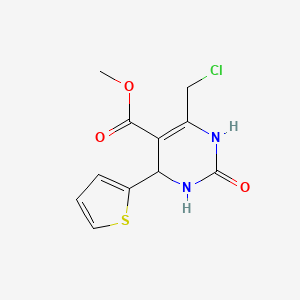
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Gastric-Acid Inhibiting Compounds
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate serves as a critical building block for the synthesis of compounds with gastric-acid inhibiting activity. A new synthesis pathway for 4-methoxy-2,3,5-trimethylpyridine, an essential precursor for these compounds, demonstrates the compound's significance in medicinal chemistry. This synthesis involves condensation reactions, selective hydrogenolysis, and chlorine substitution processes, highlighting the compound's utility in complex organic syntheses (Mittelbach et al., 1988).
Development of Hypoglycemic Agents
Research into the synthesis of 4-Ethoxycarbonyl(cyano)-β-Carbolines from azidopyridine derivatives has led to the discovery of compounds with significant hypoglycemic properties. Ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate, a derivative synthesized through this pathway, exhibited the highest glucose-lowering action. This underscores the potential of this compound derivatives in developing new treatments for diabetes (Proshchenkova et al., 2021).
Crystal and Molecular Structure Studies
The compound's derivatives have been examined for their crystal and molecular structures, contributing to our understanding of chalcone derivative molecules and their potential in conjugated addition reactions for creating biologically active substances. Such studies are fundamental in drug design, providing insights into the molecular interactions and stability of potential pharmaceutical compounds (Kaur et al., 2012).
Antimicrobial and Antioxidant Properties
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives have demonstrated promising antimicrobial and antioxidant activities. These findings indicate the potential of this compound derivatives in developing new antimicrobial and antioxidant agents, which could lead to novel treatments for infections and oxidative stress-related diseases (Raghavendra et al., 2016).
Corrosion Inhibition
Derivatives of this compound have been explored for their applications in corrosion inhibition, specifically for protecting mild steel in acidic environments. Such compounds offer an efficient and environmentally friendly alternative to traditional corrosion inhibitors, with implications for extending the lifespan of metal structures and components in industrial settings (Saranya et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-6-16-12(14)10-9(4)13-8(3)7(2)11(10)15-5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUKAAQSCNRUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851359-11-9 |
Source


|
| Record name | ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)
![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)





![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)
![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)


![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)


